molecular formula C25H26N4O5S B11423233 4-methyl-N-{6-methyl-3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

4-methyl-N-{6-methyl-3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B11423233
M. Wt: 494.6 g/mol
InChI Key: DNAKJKQHZDWUTJ-UHFFFAOYSA-N
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Description

4-METHYL-N-{6-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a quinoxaline core, a sulfonamide group, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{6-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boron reagents with halogenated quinoxaline derivatives under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{6-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

4-METHYL-N-{6-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-N-{6-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-{6-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, enhances its potential as a versatile compound in scientific research .

Properties

Molecular Formula

C25H26N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

4-methyl-N-[6-methyl-3-(3,4,5-trimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C25H26N4O5S/c1-15-6-9-18(10-7-15)35(30,31)29-25-24(28-20-12-16(2)8-11-19(20)27-25)26-17-13-21(32-3)23(34-5)22(14-17)33-4/h6-14H,1-5H3,(H,26,28)(H,27,29)

InChI Key

DNAKJKQHZDWUTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=C(C=C3)C)N=C2NC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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